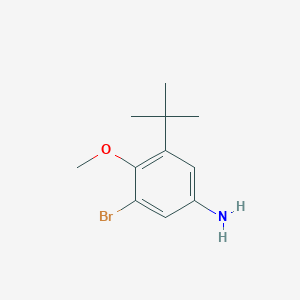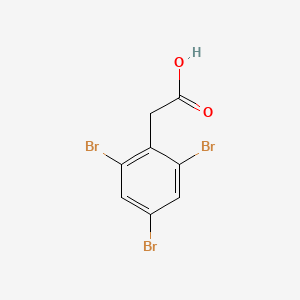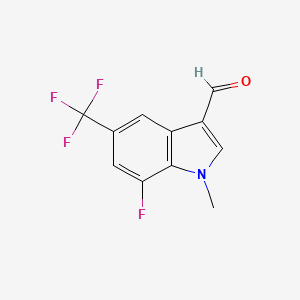
4-(2-tert-Butoxy-2-oxoethyl)phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-L-Phe(4-CH2COOtBu)-OH is a chemical compound used primarily in peptide synthesis and other organic chemistry applications. It is a derivative of phenylalanine, featuring tert-butyl ester protecting groups on the carboxylic acid and amino groups, and a methylene linker between the phenyl ring and the carboxylic acid group . This compound is valuable in the field of synthetic chemistry due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-L-Phe(4-CH2COOtBu)-OH typically involves the protection of the phenylalanine amino acid. The process includes:
Protection of the Carboxyl Group: The carboxyl group of phenylalanine is protected using tert-butyl esterification. This is achieved by reacting phenylalanine with tert-butyl alcohol in the presence of an acid catalyst.
Introduction of the Methylene Linker: The phenyl ring is modified by introducing a methylene linker. This step involves the reaction of the phenyl ring with a suitable methylene donor under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of H-L-Phe(4-CH2COOtBu)-OH follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
H-L-Phe(4-CH2COOtBu)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: The methylene linker and tert-butyl ester groups can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
H-L-Phe(4-CH2COOtBu)-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of protein structure and function.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: H-L-Phe(4-CH2COOtBu)-OH is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which H-L-Phe(4-CH2COOtBu)-OH exerts its effects involves its role as a protected amino acid derivative. The tert-butyl ester groups protect the reactive sites during synthesis, allowing for selective reactions to occur. Once the desired modifications are made, the protecting groups can be removed to yield the final product. The molecular targets and pathways involved depend on the specific application and the nature of the modifications made to the compound.
類似化合物との比較
Similar Compounds
H-L-Phe(4-CH2COOH)-OH: Similar structure but without the tert-butyl ester protecting group.
H-L-Phe(4-CH2COOMe)-OH: Features a methyl ester instead of a tert-butyl ester.
H-L-Phe(4-CH2COOEt)-OH: Contains an ethyl ester group.
Uniqueness
H-L-Phe(4-CH2COOtBu)-OH is unique due to its tert-butyl ester protecting groups, which provide enhanced stability and selectivity during synthetic processes. This makes it particularly valuable in complex peptide synthesis and other applications where precise control over reactivity is required.
特性
CAS番号 |
222842-90-2 |
|---|---|
分子式 |
C15H21NO4 |
分子量 |
279.33 g/mol |
IUPAC名 |
2-amino-3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)9-11-6-4-10(5-7-11)8-12(16)14(18)19/h4-7,12H,8-9,16H2,1-3H3,(H,18,19) |
InChIキー |
NGMNYXQCCBKDET-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol](/img/structure/B12096325.png)


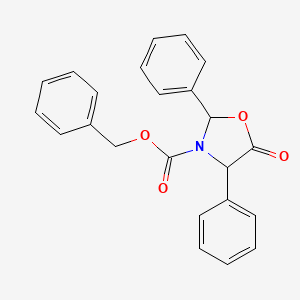
![(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12096349.png)
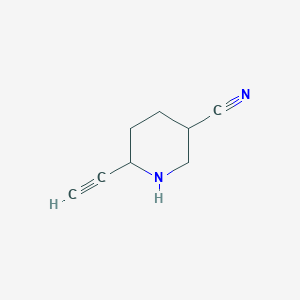
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[4-[4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12096362.png)
